2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and an N,N,6-trimethylpyrimidin-4-amine moiety. The 3,4-dimethoxybenzoyl group may enhance lipophilicity and modulate binding affinity, while the trimethylpyrimidine core could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-12-18(23(2)3)22-20(21-14)25-10-8-24(9-11-25)19(26)15-6-7-16(27-4)17(13-15)28-5/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLDAIZAKXPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities. They are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
For instance, piperazine derivatives act as antagonists to dopamine and serotonin receptors, blocking their activity.
Biochemical Pathways
It is known that similar compounds, such as piperazine derivatives, can influence various biochemical pathways due to their wide range of biological activities.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
It is known that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve dna-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, molecular properties, and hypothesized biological implications.
Table 1: Structural and Functional Comparison of Piperazine-Pyrimidine Derivatives
Key Observations
Substituent Effects on Bioactivity
- The target compound’s 3,4-dimethoxybenzoyl group differentiates it from analogs like 10l and 10m (), which bear trifluoromethyl or chloro-trifluoromethyl ureido groups. These latter substituents are electron-withdrawing and may enhance receptor binding through dipole interactions . In contrast, the dimethoxy group in the target compound could favor π-π stacking or hydrophobic interactions in CNS targets .
- The N,N,6-trimethylpyrimidin-4-amine moiety likely improves metabolic stability compared to ethyl ester derivatives (e.g., 10l–10o ), which may undergo hydrolysis in vivo .
Structural Complexity and Applications The N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine () lacks the aromatic acyl group of the target compound, resulting in lower molecular weight and simpler pharmacokinetics. This makes it more suitable for material science applications, such as polymer synthesis, rather than targeted drug design .
Synthetic Feasibility High yields (>88%) for 10l–10o () suggest that ureido-phenyl-thiazole intermediates are synthetically accessible.
Hypothesized Pharmacological Profiles
- This contrasts with 10m’s sulfonamide-like substituents, which are common in protease inhibitors .
- The trimethylpyrimidine core may reduce first-pass metabolism compared to ethyl ester derivatives, enhancing oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
